

Solubility Profile of Tetrahydro-5-methylfuran-2-methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetrahydro-5-methylfuran-2-methanol**

Cat. No.: **B041840**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Tetrahydro-5-methylfuran-2-methanol** (CAS No. 6126-49-4), a versatile solvent and chemical intermediate. Due to the limited availability of extensive quantitative solubility data in publicly accessible literature, this document combines reported values with qualitative assessments based on chemical structure and comparisons with analogous compounds. Furthermore, it details standardized experimental protocols to enable researchers to determine solubility in specific solvent systems.

Core Concepts: Understanding the Solubility of Tetrahydro-5-methylfuran-2-methanol

Tetrahydro-5-methylfuran-2-methanol, also known as 5-methyltetrahydrofurfuryl alcohol, is a colorless liquid with the molecular formula C₆H₁₂O₂.^[1] Its structure, featuring both a polar hydroxyl (-OH) group and a cyclic ether moiety, governs its solubility characteristics. The hydroxyl group allows for hydrogen bonding, suggesting good solubility in polar solvents. The overall carbon skeleton and the ether linkage also contribute to its interaction with a range of organic solvents. The compound is utilized as a solvent in the pharmaceutical industry, indicating its utility in dissolving various active pharmaceutical ingredients and excipients.^[1]

Quantitative and Qualitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for **Tetrahydro-5-methylfuran-2-methanol**. It is important to note that where specific quantitative data is unavailable, qualitative descriptors are provided based on the solubility of structurally similar compounds like tetrahydrofurfuryl alcohol, which is reported to be miscible with water, ethanol, and most organic solvents.[\[2\]](#)[\[3\]](#)

Solvent	Chemical Formula	Polarity	Quantitative Solubility (at 25 °C unless noted)	Qualitative Solubility
Water	H ₂ O	Polar Protic	1.833 x 10 ⁵ mg/L (estimated) [4]	Soluble
Chloroform	CHCl ₃	Polar Aprotic	Data not available	Slightly Soluble [5]
Ethyl Acetate	C ₄ H ₈ O ₂	Polar Aprotic	Data not available	Slightly Soluble [5]
Ethanol	C ₂ H ₅ OH	Polar Protic	Data not available	Expected to be Miscible
Methanol	CH ₃ OH	Polar Protic	Data not available	Expected to be Miscible
Acetone	C ₃ H ₆ O	Polar Aprotic	Data not available	Expected to be Miscible
Toluene	C ₇ H ₈	Nonpolar	Data not available	Expected to be Soluble
Hexane	C ₆ H ₁₄	Nonpolar	Data not available	Expected to be Sparingly Soluble to Insoluble

Note: The qualitative assessments for ethanol, methanol, acetone, toluene, and hexane are based on the general principle of "like dissolves like" and the known miscibility of the closely related compound, tetrahydrofurfuryl alcohol. Researchers are strongly encouraged to

determine quantitative solubility for their specific applications using the protocols outlined below.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for process development and formulation. The following are standard methodologies for quantifying the solubility of a compound like **Tetrahydro-5-methylfuran-2-methanol** in various solvents.

Isothermal Saturation Method (Shake-Flask)

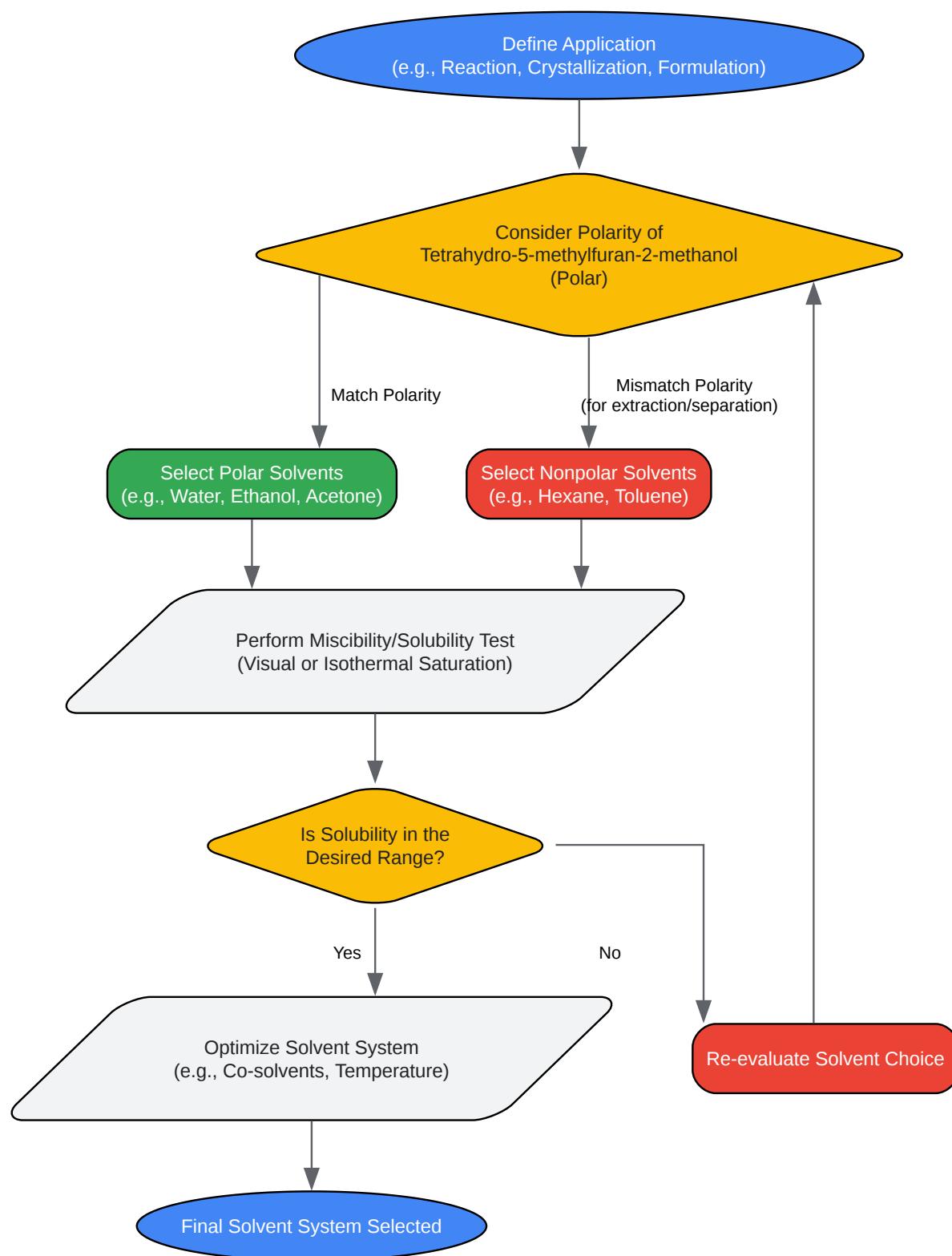
This is a widely used and reliable method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Methodology:

- Preparation of a Saturated Solution: An excess amount of **Tetrahydro-5-methylfuran-2-methanol** is added to a known volume of the chosen solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or flask).
- Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The presence of undissolved solute should be visible to confirm saturation.
- Phase Separation: The agitation is stopped, and the mixture is allowed to stand at the same constant temperature to allow the undissolved solute to settle.
- Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid.
- Quantification: The concentration of **Tetrahydro-5-methylfuran-2-methanol** in the filtered aliquot is determined using a suitable analytical technique, such as:
 - Gas Chromatography (GC): A common and accurate method for volatile and semi-volatile compounds. A calibration curve is prepared using standard solutions of known concentrations.

- High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile compounds or when derivatization is preferred.
- Gravimetric Analysis: The solvent from a known volume of the filtered aliquot is evaporated, and the mass of the remaining solute is measured. This method is simpler but may be less accurate for highly soluble compounds.
- Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/L, mg/mL, or g/100g of solvent).

Visual Method for Miscibility


For determining if **Tetrahydro-5-methylfuran-2-methanol** is fully miscible with a liquid solvent.

Methodology:

- Initial Observation: Add a small, known volume of **Tetrahydro-5-methylfuran-2-methanol** to a test tube or small vial.
- Titration with Solvent: Gradually add the solvent of interest in small increments, agitating the mixture after each addition.
- Endpoint Determination: Observe the mixture for any signs of phase separation (i.e., the formation of two distinct layers) or turbidity.
- Assessment:
 - If a single, clear phase is maintained at all proportions, the two liquids are considered miscible.
 - If phase separation occurs, the liquids are immiscible or partially miscible. The approximate solubility can be noted at the point where the solution becomes cloudy or separates.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for **Tetrahydro-5-methylfuran-2-methanol** based on the intended application.

[Click to download full resolution via product page](#)

Caption: A flowchart outlining the decision-making process for selecting a suitable solvent system for **Tetrahydro-5-methylfuran-2-methanol**.

Safety and Handling

Tetrahydro-5-methylfuran-2-methanol is a flammable liquid and vapor and is harmful if swallowed. It can cause serious eye irritation.^[6] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 6126-49-4,tetrahydro-5-methylfuran-2-methanol | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-methyl tetrahydrofurfuryl alcohol, 6126-49-4 [thegoodsentscompany.com]
- 5. tetrahydro-5-methylfuran-2-methanol CAS#: 6126-49-4 [m.chemicalbook.com]
- 6. Tetrahydro-5-methylfuran-2-methanol | C6H12O2 | CID 41171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility Profile of Tetrahydro-5-methylfuran-2-methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041840#solubility-of-tetrahydro-5-methylfuran-2-methanol-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com